Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-

Catalog No.
S15828808
CAS No.
103829-01-2
M.F
C18H11BrN6O7
M. Wt
503.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-n...

CAS Number

103829-01-2

Product Name

Benzamide, N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-

IUPAC Name

N-[[4-(5-bromopyrimidin-2-yl)oxy-3-nitrophenyl]carbamoyl]-2-nitrobenzamide

Molecular Formula

C18H11BrN6O7

Molecular Weight

503.2 g/mol

InChI

InChI=1S/C18H11BrN6O7/c19-10-8-20-18(21-9-10)32-15-6-5-11(7-14(15)25(30)31)22-17(27)23-16(26)12-3-1-2-4-13(12)24(28)29/h1-9H,(H2,22,23,26,27)

InChI Key

CLBGZSOARTUSBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)[N+](=O)[O-])[N+](=O)[O-]

Benzamide, specifically N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-, is a complex organic compound that belongs to the class of benzamides. The general formula for benzamide is C7H7NOC_7H_7NO, where it serves as the simplest amide derivative of benzoic acid. This particular compound features a nitrophenyl group, a bromo-substituted pyrimidine, and an additional nitro group, indicating its potential for various chemical interactions and biological activities. Benzamide typically appears as a white crystalline solid and is known for its low solubility in water while being soluble in many organic solvents .

  • Hydrolysis: In the presence of water and an acid or base, benzamide can hydrolyze to form benzoic acid and ammonia.
  • Nitration: The presence of nitro groups in the structure can facilitate electrophilic aromatic substitution, leading to further nitration or other functional group transformations.
  • Reduction: Benzamide can be reduced to form an amine through catalytic hydrogenation or other reducing agents.

These reactions highlight its versatility in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals .

Benzamide and its derivatives exhibit a range of biological activities. They are primarily noted for their roles as:

  • Pharmaceutical Agents: Many benzamide derivatives function as drugs targeting various conditions, including gastrointestinal disorders (e.g., metoclopramide) and psychological disorders (e.g., antipsychotics).
  • Antimicrobial Properties: Some studies suggest that benzamide compounds possess antimicrobial activity, making them potential candidates for antibiotic development.
  • Enzyme Inhibition: Certain derivatives have been shown to inhibit specific enzymes, which can be useful in therapeutic applications against diseases like cancer .

The synthesis of N-(((4-((5-bromo-2-pyrimidinyl)oxy)-3-nitrophenyl)amino)carbonyl)-2-nitro-benzamide can be achieved through several methods:

  • Direct Amidation: Reacting benzoic acid with an amine under dehydrating conditions can yield benzamide. Modifications can introduce additional functional groups.
  • Multi-step Synthesis: Starting from simpler aromatic compounds, one can sequentially introduce functional groups through electrophilic substitution reactions, followed by coupling reactions to form the final product.
  • Use of Protecting Groups: During synthesis, protecting groups may be employed to prevent unwanted reactions at specific sites on the molecule, allowing for selective functionalization .

Benzamide finds applications across various fields:

  • Pharmaceuticals: As a core structure in many therapeutic agents, it plays a crucial role in drug design and development.
  • Agriculture: Certain benzamide derivatives are utilized as herbicides or fungicides due to their biological activity against pests.
  • Chemical Intermediates: It serves as a precursor in the synthesis of more complex organic compounds used in research and industry .

Interaction studies involving benzamide focus on its binding affinity with various biological targets. Research has demonstrated that benzamide derivatives can interact with:

  • Receptors: Such as dopamine receptors, influencing neurotransmission and potentially aiding in treating psychiatric disorders.
  • Enzymes: Inhibiting enzymes involved in metabolic pathways can lead to therapeutic effects against diseases like cancer.

Studies often employ techniques such as molecular docking and binding assays to elucidate these interactions, providing insights into the compound's efficacy and mechanism of action .

Benzamide's unique structure allows it to be compared with several similar compounds, such as:

Compound NameStructure FeaturesUnique Properties
MetoclopramideBenzamide derivative with antiemetic propertiesActs primarily on gastrointestinal motility
CinitaprideContains a piperidine ring alongside benzamideUsed for gastrointestinal disorders
TrimethobenzamideContains multiple methyl groupsFunctions as an antiemetic
AlizaprideFeatures a piperazine ringUsed for treating functional gastrointestinal issues

These comparisons illustrate how modifications to the benzamide structure can significantly influence biological activity and therapeutic applications. Benzamide's ability to serve as a foundational structure for diverse derivatives highlights its importance in medicinal chemistry .

XLogP3

3.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

501.98726 g/mol

Monoisotopic Mass

501.98726 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-15-2024

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